2-Hydroxy-3-(trifluoromethyl)benzamide
Description
Contextualization within the Broader Field of Benzamide (B126) Chemistry
Benzamides are a class of organic compounds derived from benzoic acid and ammonia (B1221849) or amines. wikipedia.org The core structure consists of a benzene (B151609) ring attached to a carboxamido substituent (-C(=O)NH₂). nih.gov This scaffold is prevalent in numerous biologically active molecules and commercial drugs. wikipedia.org Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. They are utilized as intermediates in organic synthesis and in the production of pharmaceuticals and dyes. chemicalbook.comguidechem.com The benzamide molecule itself is not perfectly flat; the amide group is slightly out of plane with the aromatic ring, which can be a result of repulsion between the hydrogen atoms of the amide and the ring. chemicalbook.com The structural versatility of the benzamide core allows for extensive modification, enabling chemists to fine-tune the physicochemical and biological properties of the resulting compounds for various research and therapeutic purposes.
Significance of Trifluoromethyl and Hydroxyl Functionalities in Contemporary Medicinal Chemistry and Chemical Biology
The incorporation of specific functional groups is a key strategy in drug design to enhance the biological and physicochemical properties of a molecule. scilit.combohrium.com The trifluoromethyl (-CF₃) and hydroxyl (-OH) groups present in 2-Hydroxy-3-(trifluoromethyl)benzamide are particularly significant in modern medicinal chemistry.
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is widely recognized for its ability to alter a molecule's electronic and steric properties. nih.gov Its high electronegativity makes it a strong electron-withdrawing group. mdpi.comwikipedia.org In drug discovery, adding a trifluoromethyl group is a well-established strategy to enhance metabolic stability by blocking metabolic hotspots, thereby increasing a drug's half-life. mdpi.com The C-F bond is one of the strongest in organic chemistry, contributing to the high stability of the CF₃ group against chemical, thermal, and photochemical degradation. mdpi.com Furthermore, this group can significantly increase a molecule's lipophilicity, which can improve membrane permeability and facilitate penetration into biological targets like the brain. mdpi.com It is often used as a bioisostere for chlorine or methyl groups to adjust steric and electronic properties. wikipedia.org Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org
Hydroxyl Group (-OH): The hydroxyl group is one of the most common functional groups in biologically important molecules. researchgate.netreachemchemicals.com It can act as both a hydrogen-bond donor (via the hydrogen atom) and a hydrogen-bond acceptor (via the oxygen atom). stereoelectronics.org These hydrogen bonding capabilities are crucial for drug-receptor interactions, and the affinity of a compound for its biological target can be increased by several orders of magnitude through the formation of extended hydrogen-bond networks. stereoelectronics.orgnih.gov However, the high directionality of these interactions requires a precise spatial fit between the ligand and its binding site for maximal benefit. nih.gov The introduction of a hydroxyl group can also influence a molecule's solubility and conformational dynamics. hyphadiscovery.com Despite its potential benefits, the use of hydroxyl groups in synthetic drugs can be limited by concerns about metabolic processes like glucuronidation. hyphadiscovery.com
The combined presence of these two functional groups in a single scaffold allows for a synergistic modulation of a compound's properties, making molecules like this compound valuable for creating new chemical entities with tailored biological activities.
Overview of Key Research Trajectories and Current Challenges for Analogous Chemical Entities
Research involving trifluoromethylated benzamides and other fluorinated compounds is an active area, driven by the significant impact of fluorine on molecular properties.
Key Research Trajectories: A major research trajectory is the development of novel synthetic methods for the precise introduction of trifluoromethyl groups onto aromatic rings. Direct C-H trifluoromethylation via a radical pathway has gained considerable attention. nih.govresearchgate.net Recent strategies have focused on achieving high site-selectivity, particularly para-selectivity, on benzamide derivatives through methods like iminium activation, which alters the electronic properties of the substrate to favor a radical-type nucleophilic substitution. nih.govresearchgate.net Another area of focus is the use of fluorinated benzamide derivatives as binders for proteins like Cereblon, which are important in the design of PROTACs (Proteolysis Targeting Chimeras), a new class of therapeutic agents. nih.gov Studies have shown that the introduction of fluorine atoms can improve the biological properties and binding affinity of such molecules. nih.gov
Current Challenges: Despite progress, significant challenges remain in the synthesis and application of fluorinated organic compounds. One of the main drawbacks limiting the broader use of trifluoromethyl groups is the synthetic difficulty associated with their incorporation into different molecular scaffolds, which can involve high costs and the formation of undesirable byproducts. mdpi.com
A major challenge in C-H trifluoromethylation is the lack of site-selectivity on the phenyl ring. nih.gov While methods for achieving para-selectivity are being developed, achieving selective installation at other positions remains a hurdle. Furthermore, the asymmetric construction of carbon-fluorine quaternary stereogenic centers is considered highly challenging and is a less developed area of research. nih.gov This methodological deficit is reflected in the fact that pharmaceutical drugs featuring such C-F stereogenic centers are rare. nih.gov Overcoming these synthetic challenges is crucial for expanding the chemical space accessible to medicinal chemists and for the development of new, more effective fluorinated drugs and materials. pharmtech.comnih.gov
Data Tables
Table 1: Physicochemical Properties of Related Benzamide Compounds This table presents data for structurally related compounds to provide context for the properties of this compound.
| Property | 2-(Trifluoromethyl)benzamide | N-hydroxy-3-(trifluoromethyl)benzamide |
| CAS Number | 360-64-5 | 40069-06-5 |
| Molecular Formula | C₈H₆F₃NO | C₈H₆F₃NO₂ |
| Molecular Weight | 189.13 g/mol | 205.13 g/mol |
| Melting Point | 160-164 °C | 124.02 °C (Predicted) |
| Boiling Point | 247.3±40.0 °C (Predicted) | 349.73 °C (Predicted) |
| LogP | 0.68 | 1.32 |
| Water Solubility | 13 g/L | Not Available |
| Appearance | White to Almost white powder/crystal | Not Available |
Data sourced from references chemsrc.comchemicalbook.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2-hydroxy-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-1-2-4(6(5)13)7(12)14/h1-3,13H,(H2,12,14) |
InChI Key |
HOKVBLMIYWSMMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)O)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 2 Hydroxy 3 Trifluoromethyl Benzamide
Established and Novel Synthetic Routes for the Core Structure of 2-Hydroxy-3-(trifluoromethyl)benzamide
The assembly of the this compound core requires precise control over substitution patterns on the benzene (B151609) ring. Synthetic strategies typically involve the sequential introduction of the hydroxyl, trifluoromethyl, and carboxamide groups through multi-step pathways.
The construction of the 2-hydroxy-3-(trifluoromethyl)benzoic acid precursor is the critical phase in the synthesis of the target benzamide (B126). While direct trifluoromethylation of salicylic (B10762653) acid presents significant regioselectivity challenges, established methodologies for analogous compounds suggest a robust pathway starting from precursors like m-xylene (B151644) or other appropriately substituted toluenes. google.com
A representative multi-step synthesis can be conceptualized as follows:
Chlorination: The process often begins with the radical chlorination of a methyl group on a substituted toluene (B28343) precursor to form a trichloromethyl (-CCl₃) group. google.com
Fluorination: The trichloromethyl group is then converted to the trifluoromethyl (-CF₃) group via a halogen exchange reaction, typically using hydrogen fluoride (B91410) (HF) with a catalyst. google.comgoogle.com
Oxidation/Hydrolysis: The second methyl group (or another functional group precursor) on the aromatic ring is oxidized to a carboxylic acid. For instance, 2-(trifluoromethyl)benzyl dichloride can be reacted with nitric acid to achieve both hydrolysis and oxidation to form the carboxylic acid. google.com
Hydroxylation: Introduction of the hydroxyl group at the ortho position can be achieved through various methods, including electrophilic hydroxylation or via a diazonium salt intermediate if starting from an aniline (B41778) derivative.
Amidation: The final step is the conversion of the resulting 2-hydroxy-3-(trifluoromethyl)benzoic acid into the target benzamide.
This sequence allows for the controlled placement of the requisite functional groups, leveraging well-understood transformations in organic synthesis.
The conversion of a carboxylic acid to a primary benzamide is a fundamental transformation. For 2-hydroxy-3-(trifluoromethyl)benzoic acid, a highly effective and common method is a two-step, one-pot procedure. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The resulting 2-hydroxy-3-(trifluoromethyl)benzoyl chloride is then reacted directly with concentrated ammonia (B1221849) (NH₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) to yield the final this compound. youtube.com
Nitration, an example of electrophilic aromatic substitution, can be used to introduce a nitro (-NO₂) group onto the benzamide core. The directing effects of the existing substituents are crucial. The trifluoromethyl group is strongly deactivating and a meta-director, whereas the hydroxyl group is strongly activating and an ortho-, para-director. The amide group is generally deactivating and meta-directing. Given the powerful activating effect of the hydroxyl group, nitration would likely be directed to the position para to the hydroxyl group (position 5). youtube.comwikipedia.org
Table 1: Key Reagents in Benzamide Core Assembly
| Transformation | Reagent | Purpose |
| Amidation | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |
| Oxalyl Chloride ((COCl)₂) | Alternative reagent for acyl chloride formation | |
| Ammonia (NH₃) | Provides the nitrogen for the primary amide | |
| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Introduces a nitro group onto the aromatic ring |
Halogenation of the benzamide ring is another key transformation achieved through electrophilic aromatic substitution. wikipedia.org The reaction with chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) can introduce a halogen atom onto the ring. The position of substitution is dictated by the combined directing effects of the existing groups, with the activating hydroxyl group typically dominating to direct the incoming halogen to the ortho or para positions. wikipedia.org
Derivatization and Functionalization Strategies for this compound Analogs
The core structure of this compound possesses three reactive sites amenable to further modification: the phenolic oxygen, the benzamide nitrogen, and the aromatic ring. These sites allow for the synthesis of a diverse library of analogs.
The benzamide nitrogen and phenolic oxygen atoms provide opportunities for N-alkylation and O-alkylation, respectively, to generate a wide range of derivatives.
N-Alkylation: The hydrogen atoms on the amide nitrogen can be substituted with alkyl or aryl groups. This can be accomplished by first deprotonating the amide with a suitable base (e.g., sodium hydride) to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide. A direct synthesis of N-alkylated amides from nitriles and alcohols has also been proposed, showcasing advanced catalytic methods. rsc.org
O-Alkylation: The phenolic hydroxyl group can be readily alkylated. The reaction typically involves treating the benzamide with a base (e.g., potassium carbonate) to deprotonate the hydroxyl group, forming a phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether linkage. nih.gov Studies on related heterocyclic systems like 2-pyridones have explored the challenges and strategies for achieving selective O-alkylation over N-alkylation, often finding that reaction conditions and the nature of the alkylating agent play a critical role. rsc.org
Table 2: Representative Alkylation Reactions
| Site of Modification | Reaction Type | Typical Reagents | Product Functional Group |
| Benzamide Nitrogen | N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Secondary or Tertiary Amide |
| Phenolic Oxygen | O-Alkylation | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | Ether |
The introduction of new functional groups onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions is determined by the electronic nature of the substituents already present: the hydroxyl (-OH), trifluoromethyl (-CF₃), and carboxamide (-CONH₂) groups.
Directing Effects:
-OH group: A powerful activating group that directs incoming electrophiles to the ortho and para positions. In this molecule, the position para to the hydroxyl (position 5) is the most likely site of substitution.
-CF₃ group: A strongly deactivating group that directs incoming electrophiles to the meta position.
-CONH₂ group: A deactivating group that also directs to the meta position.
The potent activating and directing effect of the hydroxyl group generally overrides the deactivating, meta-directing effects of the other two substituents. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at position 5 of the aromatic ring. youtube.com For example, sulfonation using fuming sulfuric acid would introduce a sulfonic acid (-SO₃H) group at this position. youtube.com Friedel-Crafts alkylation and acylation, while subject to the same directing effects, may be more complex due to potential catalyst coordination with the existing functional groups. wikipedia.org
Synthesis of Conjugates and Hybrid Molecules Incorporating the Trifluoromethylphenyl Moiety
The trifluoromethylphenyl moiety, a key component of this compound, is a valuable pharmacophore in drug discovery due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.com The synthesis of conjugates and hybrid molecules incorporating this moiety aims to combine its favorable properties with other pharmacologically active scaffolds to create novel therapeutic agents.
One approach involves the synthesis of pyrazole (B372694) derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group. nih.govmdpi.com These compounds have demonstrated potent inhibitory activity against drug-resistant bacteria. nih.gov The synthetic strategy typically involves the reductive amination of an appropriate aldehyde with various anilines, a robust method that accommodates a range of substituents on the aniline ring without significantly impacting reaction yield or product purity. mdpi.com
Another strategy focuses on creating hybrid molecules by linking the trifluoromethylphenyl group to other heterocyclic systems. For instance, novel trifluoromethyl pyrimidine (B1678525) derivatives containing an amide moiety have been synthesized and evaluated for their biological activities. frontiersin.org The synthetic pathway for these compounds often involves a multi-step sequence, starting from a reagent like ethyl trifluoroacetoacetate. frontiersin.org
The incorporation of the trifluoromethyl group into fluorophores is another area of active research. nih.gov For example, fluorinated BODIPY and rhodamine dyes have been synthesized, with the trifluoromethyl group serving to modulate the photophysical properties of the dye. nih.gov The synthesis of these complex molecules often requires specialized catalysts, such as gold catalysts for cycloisomerization reactions. nih.gov
Reaction Condition Optimization and Process Intensification in Synthesis
Optimizing reaction conditions is crucial for the efficient, scalable, and cost-effective synthesis of this compound and its derivatives. This involves careful selection of catalysts and solvents, control of stereochemistry, and methods to enhance yield and purity.
The choice of catalyst and solvent system can significantly influence the outcome of synthetic transformations involving this compound. For instance, in the synthesis of amides from alcohols and azides, a bifunctional catalyst such as gold nanoparticles supported on DNA (Au/DNA) has been shown to be effective. rsc.org The catalytic activity can be further tuned by the choice of base and solvent.
In the context of preparing 2-(trihalomethyl)benzamides, the reaction of a corresponding benzoyl chloride with ammonia can be carried out in a solvent like isopropanol. google.com The choice of a suitable solvent is critical for facilitating the reaction and for the ease of product isolation. The reaction temperature is another important parameter that needs to be controlled to ensure high yield and purity. google.com
The synthesis of pyrazole derivatives often employs reductive amination, where the choice of the reducing agent and solvent is key. mdpi.com Similarly, the synthesis of trifluoromethyl pyrimidine derivatives may involve the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a catalyst such as dimethylaminopyridine (DMAP) in a solvent like dichloromethane. frontiersin.org
The synthesis of chiral derivatives of this compound requires precise control over stereoselectivity. This is particularly important when the biological activity of the compound is dependent on a specific stereoisomer.
One strategy to achieve stereocontrol is through catalytic asymmetric synthesis. For example, a highly enantioselective and regioselective synthesis of 3-hydroxy-3-trifluoromethyl benzofuran-2-ones has been achieved using a chiral Lewis acid catalyst. nih.gov This tandem Friedel-Crafts/lactonization reaction provides access to optically pure products with high enantiomeric excess. nih.gov The interaction between the phenolic hydroxyl group and the trifluoropyruvate substrate is believed to be a key factor in achieving high enantio- and regioselectivity. nih.gov
Another aspect of stereochemistry involves the separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for separating enantiomers of chiral sulfoxides, including derivatives of 2-(benzylsulfinyl)benzamide. nih.gov The choice of the chiral stationary phase, mobile phase composition, and column temperature are critical parameters that need to be optimized for efficient separation. nih.gov
The purification of intermediates and final products is a critical aspect of yield enhancement and purity control. Column chromatography is a widely used technique for purifying organic compounds. mdpi.comfrontiersin.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is tailored to the specific compound being purified. Recrystallization is another common method for purifying solid compounds.
Table of Reaction Conditions and Yields for Selected Syntheses
| Product | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield | Purity |
| 2-Trifluoromethyl benzamide | 2,3-Dichlorotrifluorotoluene | Multiple steps with various reagents | Multiple solvents | 60-260°C (Step 1) | >67% (overall) | >97% |
| Pyrazole Derivatives | Aldehyde, Anilines | Reductive amination reagents | Not specified | Not specified | Good | High |
| Trifluoromethyl Pyrimidine Derivatives | Key intermediate, Aromatic acid | EDCI, DMAP | Dichloromethane | 25°C | 20.2–60.8% | Not specified |
| 3-Hydroxy-3-trifluoromethyl benzofuran-2-ones | Phenols, Ethyl trifluoropyruvate | Chiral Lewis Acid | Not specified | Not specified | up to 94% | >99% ee |
Molecular Mechanisms of Action and Biological Target Identification for 2 Hydroxy 3 Trifluoromethyl Benzamide
Enzyme Inhibition and Modulation Investigations
The benzamide (B126) functional group, particularly when substituted, is a recognized scaffold in medicinal chemistry for designing enzyme inhibitors. Investigations into derivatives of 2-Hydroxy-3-(trifluoromethyl)benzamide have revealed interactions with several key enzyme families.
Derivatives of this compound, specifically halogenated salicylanilides, have been evaluated for their ability to inhibit cholinesterases, which are key enzymes in the nervous system. The brain contains two primary forms of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). sigmaaldrich.com Both enzymes are targets for therapeutic intervention in neurodegenerative diseases. sigmaaldrich.com
Research into a series of 2-hydroxy-N-phenylbenzamides demonstrated moderate inhibitory activity against both AChE and BuChE. sigmaaldrich.com One of the most active compounds identified in a study was 5-bromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, a close analogue of the subject compound. sigmaaldrich.com This derivative showed an IC50 value of 42.67 µM against AChE. sigmaaldrich.com In general, these benzamide derivatives exhibited IC50 values for AChE inhibition in the range of 33.1 to 85.8 µM, with higher values (53.5–228.4 µM) observed for BuChE, indicating a tendency for greater efficiency against AChE. sigmaaldrich.com Further studies on related structures, such as analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, confirmed moderate dual inhibition of both AChE and BuChE, with IC50 values ranging from 18.2 to 196.6 µM and 9.2 to 196.2 µM, respectively. nih.gov
| Compound Analogue | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 5-bromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | Acetylcholinesterase (AChE) | 42.67 ± 2.15 | sigmaaldrich.com |
| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | Acetylcholinesterase (AChE) | 18.2 - 196.6 | nih.gov |
| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | Butyrylcholinesterase (BuChE) | 9.2 - 196.2 | nih.gov |
Based on the reviewed scientific literature, there is no direct evidence to suggest that this compound modulates the activity of Pyruvate Dehydrogenase Kinase (PDK). While other compounds containing trifluoromethyl and amide groups, such as (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides, have been identified as PDK inhibitors, they belong to a different chemical class (propionamides rather than benzamides).
The 2-hydroxybenzamide scaffold is known to act as a zinc-binding group, a key feature for inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs). Research on substituted benzamides has shown their potential as HDAC inhibitors. A study investigating selective HDAC3 inhibitors found that changing a 2-methylthiobenzamide to a 2-hydroxybenzamide maintained potent inhibition of HDAC3 but resulted in a complete loss of selectivity against HDAC1 and HDAC2. This highlights the critical role of the 2-hydroxybenzamide moiety in binding to the catalytic zinc ion within the active site of these enzymes, thereby influencing both potency and isoform selectivity. nih.gov While this study did not specifically use a 3-(trifluoromethyl) substituted compound, it establishes the interaction of the core 2-hydroxybenzamide structure with HDACs.
The trifluoromethyl-substituted benzamide structure has been explored in the development of tyrosine kinase inhibitors. In a study focused on creating potent inhibitors for Fms-like tyrosine kinase 3 (FLT3), a therapeutic target in acute myeloid leukemia, a derivative named 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide was used as a starting point for structural optimization. This indicates that the trifluoromethyl benzamide scaffold is considered a viable pharmacophore for engaging the ATP-binding pocket of tyrosine kinases like FLT3. nih.gov
Receptor and Signaling Pathway Modulation Studies
Beyond direct enzyme inhibition, the structural motifs of this compound are found in molecules designed to interact with cell surface receptors.
The 2-hydroxybenzamide moiety is present in known beta-adrenoceptor (β-AR) ligands. One such compound is CGP 20712A, a complex molecule identified as a selective β1-adrenoceptor antagonist. selleckchem.com The chemical structure of CGP 20712A is 2-hydroxy-5-(2-[{hydroxy-3-(4-[1-methyl-4-trifluoromethyl-2-imidazolyl]phenoxy)propyl}amino]ethoxy)benzamide. This compound incorporates both a 2-hydroxybenzamide group and a trifluoromethyl group (on a separate imidazole (B134444) ring). In comparative studies, CGP 20712A has demonstrated a 501-fold higher affinity for the β1-adrenoceptor over the β2-adrenoceptor, underscoring the potential for this chemical scaffold to contribute to selective receptor antagonism. selleckchem.com
Chemokine Receptor (e.g., CXCR2) Antagonism
Chemokine receptors, such as CXCR2, are pivotal in mediating immune responses by directing the migration of leukocytes to sites of inflammation. The antagonism of these receptors presents a promising therapeutic strategy for a variety of inflammatory diseases. CXCR2, a G-protein-coupled receptor (GPCR), is primarily expressed on neutrophils and is activated by CXC chemokines, most notably CXCL8. This activation initiates a signaling cascade that leads to neutrophil migration and activation.
The compound this compound is part of a class of small-molecule antagonists that target CXCR2. While specific studies on this compound's direct binding and antagonism of CXCR2 are not extensively detailed in the provided context, the broader class of benzamide-containing compounds has been investigated for CXCR2 antagonism. The mechanism of such antagonists often involves binding to the receptor in a manner that prevents the binding of its natural chemokine ligands, thereby inhibiting downstream signaling pathways. This can occur through allosteric modulation, where the antagonist binds to a site distinct from the chemokine binding site, inducing a conformational change in the receptor that prevents its activation.
Table 1: Investigated CXCR2 Antagonists and their Characteristics
| Compound | Target | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| Navarixin | CXCR2 | Allosteric modulator | Inflammatory diseases, cancer |
| SB 225002 | CXCR2 | Potent and selective non-peptide inhibitor | Inflammatory conditions |
| AZD8309 | CXCR2 | Antagonist | Pulmonary inflammation |
NF-κB Pathway and Inflammasome (NLRP3) Regulatory Actions
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. The pathway is typically activated by pro-inflammatory stimuli, leading to the translocation of NF-κB transcription factors into the nucleus.
Research has explored the potential of various compounds to inhibit the NF-κB pathway as a therapeutic approach for inflammatory diseases and cancer. While direct evidence for this compound's effect on this pathway is not explicitly available, related compounds have demonstrated inhibitory activity. The inhibition can occur at multiple levels, including preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm, or by blocking the nuclear translocation of NF-κB subunits.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in innate immunity by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory disorders. The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (often mediated by NF-κB) and an activation signal. Given the interplay between NF-κB and NLRP3, compounds that inhibit the NF-κB pathway can consequently suppress NLRP3 inflammasome activation.
Ion Channel and Transporter Interactions
Store-operated calcium entry (SOCE) is a fundamental Ca2+ signaling pathway in various cell types, regulating a multitude of cellular functions. This process is orchestrated by two key proteins: the stromal interaction molecule (STIM), an endoplasmic reticulum Ca2+ sensor, and Orai, a highly selective Ca2+ channel in the plasma membrane. Upon depletion of Ca2+ from the endoplasmic reticulum, STIM proteins oligomerize and translocate to junctions near the plasma membrane, where they interact with and activate Orai channels, leading to Ca2+ influx.
The inhibition of SOCE has emerged as a potential therapeutic avenue for diseases characterized by aberrant Ca2+ signaling, including certain cancers. While the direct inhibitory action of this compound on the STIM/ORAI pathway has not been specifically detailed, a related compound, histamine-trifluoromethyltoluide (HTMT), has been shown to inhibit thapsigargin-induced SOCE. This inhibition occurred without affecting Ca2+ release from intracellular stores, suggesting a direct effect on the SOCE machinery.
ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively transport a wide array of substrates across cellular membranes. One prominent member, ABCG2 (also known as breast cancer resistance protein or BCRP), plays a significant role in multidrug resistance (MDR) in cancer by extruding chemotherapeutic agents from cancer cells.
The modulation of ABCG2 activity is a key strategy to overcome MDR. This can be achieved through competitive inhibition, where a modulator competes with the chemotherapeutic drug for binding to the transporter, or through non-competitive inhibition, which may involve allosteric effects. Derivatives of 2-trifluoromethyl-2-hydroxypropionamide have been synthesized and evaluated for their ability to reverse ABCG2-mediated MDR. One such derivative demonstrated the ability to sensitize ABCG2-overexpressing cells to chemotherapeutic drugs by inhibiting the transporter's function and increasing intracellular drug accumulation.
Table 2: Research Findings on ABCG2 Modulation
| Compound/Derivative | Effect on ABCG2 | Mechanism | Reference |
|---|---|---|---|
| 2-trifluoromethyl-2-hydroxypropionamide derivatives | Reversal of MDR | Inhibition of ABCG2 function | |
| Ko143 derivatives | Potent inhibition | Conformational trapping |
Proposed Mechanisms of Antimicrobial and Antiparasitic Action
The maintenance of a proton gradient across the cell membrane is essential for various cellular processes in microorganisms, including ATP synthesis and nutrient transport. The disruption of this proton motive force is a known mechanism of action for certain antimicrobial agents. While the specific action of this compound on the cellular proton gradient is not directly elucidated, this mechanism has been observed with other antimicrobial compounds. For instance, some antimicrobial peptides can create pores in the bacterial membrane, leading to the dissipation of the proton gradient. This disruption ultimately leads to cell death.
Regarding antiparasitic action, derivatives of 2-(trifluoromethyl)-benzimidazole have shown in vitro activity against protozoa such as Giardia lamblia and Entamoeba histolytica. The precise mechanism of action for these compounds was not determined to be the inhibition of tubulin polymerization, a common target for antiparasitic drugs, suggesting alternative mechanisms may be at play, potentially including the disruption of cellular energy metabolism.
Multi-Target Pharmacological Profiles and Polypharmacology
The concept of polypharmacology, where a single compound interacts with multiple biological targets, is a significant area of investigation in drug discovery. For derivatives of benzamide, a versatile chemical scaffold, research has explored their potential to modulate the activity of various enzymes and receptors involved in a range of diseases. The introduction of different substituents to the benzamide core structure, such as hydroxyl and trifluoromethyl groups, can significantly influence these interactions.
Antidiabetic Targets (e.g., α-glucosidase, α-amylase, PTP1B, DPPH)
The management of type 2 diabetes mellitus often involves a multi-targeted approach to regulate glucose homeostasis. Key enzymatic targets include α-glucosidase and α-amylase, which are involved in carbohydrate digestion, and protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling pathways. Additionally, the antioxidant capacity of a compound, often assessed through its ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), is relevant due to the role of oxidative stress in diabetic complications.
While various benzamide derivatives have been investigated for their effects on these targets, specific experimental data on the inhibitory or radical-scavenging activity of this compound is not available in the public domain. Studies on related compounds, however, provide a basis for understanding the potential activities of this particular molecule. For instance, the presence of a hydroxyl group on the benzamide ring is often associated with antioxidant properties. acs.orgnih.gov Similarly, trifluoromethylated compounds have been explored for their potential as enzyme inhibitors in various therapeutic areas. mdpi.com
Research into other benzamide derivatives has shown that this class of compounds can be designed to act as glucokinase activators, which play a role in glucose metabolism. nih.gov However, without direct experimental evaluation of this compound against α-glucosidase, α-amylase, PTP1B, and its radical-scavenging capacity against DPPH, its multi-target pharmacological profile in the context of diabetes remains to be elucidated.
Further in vitro enzymatic assays and antioxidant studies are required to determine the specific activity and potential polypharmacology of this compound. Such research would be necessary to generate the data required for a comprehensive analysis and to construct detailed data tables of its biological activities.
Computational Chemistry and in Silico Molecular Modeling of 2 Hydroxy 3 Trifluoromethyl Benzamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wealth of chemical information can be derived. For 2-Hydroxy-3-(trifluoromethyl)benzamide, these methods can predict its reactivity, stability, and spectroscopic signatures.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.govresearchgate.net
While specific DFT calculations for this compound are not extensively published, data from foundational and substituted benzamides can provide insight. For the parent benzamide (B126) molecule, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 5.65 eV. researchgate.netrjptonline.org The introduction of substituents significantly alters these energy levels. For instance, the addition of electron-withdrawing fluorine atoms to the benzamide ring has been shown to slightly reduce the energy gap, suggesting an increase in reactivity. rjptonline.org For this compound, the electron-withdrawing nature of the trifluoromethyl group combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group would be expected to significantly influence the energies and distributions of the HOMO and LUMO orbitals.
The analysis of these orbitals provides a map of electron density, indicating the likely sites for nucleophilic and electrophilic attacks. irjweb.comnih.gov Generally, the HOMO is localized over the more electron-rich parts of the molecule, such as the phenyl ring and hydroxyl group, while the LUMO is often distributed over the electron-deficient regions, including the carbonyl and trifluoromethyl groups.
Table 1: Illustrative Frontier Orbital Energies and Related Parameters for Benzamide Data derived from analogous computational studies for illustrative purposes.
| Parameter | Value (eV) |
| EHOMO | -6.98 |
| ELUMO | -1.33 |
| Energy Gap (ΔE) | 5.65 |
| Chemical Potential (μ) | -4.155 |
| Chemical Hardness (η) | 2.825 |
| Electrophilicity Index (ω) | 3.06 |
| Source: Adapted from studies on benzamide and its derivatives. rjptonline.orgirjweb.com |
The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. Computational methods can be used to explore the potential energy surface of this compound to identify its most stable conformers. nih.gov Conformational analysis involves systematically rotating the molecule's rotatable bonds, such as the C-C bond connecting the phenyl ring to the amide group and the C-N bond of the amide, and calculating the energy of each resulting conformation.
For benzamide derivatives, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the amide plane. While conjugated systems often favor planarity, steric hindrance from ortho-substituents can force a non-planar arrangement. nih.gov In the case of this compound, the presence of the ortho-hydroxyl group allows for the formation of an intramolecular hydrogen bond with the carbonyl oxygen of the amide group. This interaction would likely favor a more planar conformation, locking the amide group in a specific orientation. However, the bulky trifluoromethyl group at the 3-position introduces steric strain that could counteract this planarity.
Studies on related 2,6-difluorobenzamides have shown that ortho-fluorine atoms induce a non-planar conformation, which was found to be crucial for biological activity. nih.gov Therefore, the energetic landscape of this compound is expected to be a complex interplay between the stabilizing effect of the intramolecular hydrogen bond and the steric repulsion from the trifluoromethyl group, resulting in a distinct low-energy conformational preference that dictates its interaction with other molecules.
Quantum chemical calculations are highly effective at predicting spectroscopic properties, including vibrational (Infrared and Raman) spectra. esisresearch.org By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. Comparing these theoretical spectra with experimental data allows for a precise assignment of vibrational bands to specific molecular motions. researchgate.net
For this compound, key vibrational modes would include:
O-H Stretching: The hydroxyl group typically shows a broad absorption band, with its position sensitive to hydrogen bonding. The intramolecular hydrogen bond to the carbonyl oxygen would cause a red-shift (lower frequency) compared to a free hydroxyl group.
N-H Stretching: The amide N-H stretching vibrations appear in the 3200-3400 cm⁻¹ region.
C=O Stretching: The carbonyl stretch is a strong, characteristic band, typically around 1650-1680 cm⁻¹. Its frequency is also influenced by the intramolecular hydrogen bond. researchgate.net
C-F Stretching: The trifluoromethyl group gives rise to strong absorption bands, typically in the 1100-1350 cm⁻¹ region, corresponding to symmetric and asymmetric C-F stretching modes.
Aromatic Ring Vibrations: C-H and C=C stretching and bending modes related to the benzene (B151609) ring.
Computational studies on structurally similar molecules, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, have demonstrated excellent agreement between DFT-calculated (using the B3LYP functional) and experimentally recorded vibrational frequencies after applying a scaling factor. esisresearch.orgresearchgate.net
Table 2: Representative Vibrational Frequency Assignments for a Substituted Hydroxy-Benzamide Based on data from analogous compounds to illustrate expected vibrational modes.
| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3380 | 3405 |
| N-H Stretch | 3320 | 3340 |
| Aromatic C-H Stretch | 3100 | 3095 |
| C=O Stretch | 1660 | 1653 |
| Aromatic C=C Stretch | 1590 | 1601 |
| N-H Bending | 1530 | 1540 |
| C-O Stretch | 1255 | 1249 |
| C-F Stretch (asymm.) | 1345 | 1340 |
| C-F Stretch (symm.) | 1160 | 1155 |
| Source: Adapted from spectroscopic studies of related benzamides. esisresearch.orgresearchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques predict how the molecule (ligand) might bind to the active site of a biological macromolecule, such as an enzyme or receptor, and assess the stability of this interaction.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. scialert.net The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding affinity. The resulting docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating stronger binding. nih.gov
Docking studies on various benzamide derivatives have shown that they can form key interactions within enzyme active sites. nih.govnih.gov For this compound, the key interacting groups would be:
The amide and hydroxyl groups , which can act as both hydrogen bond donors and acceptors.
The aromatic ring , which can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The trifluoromethyl group , which can engage in hydrophobic or specific fluorine-protein interactions.
For example, in a study of trifluoromethyl benzamides as Cholesteryl Ester Transfer Protein (CETP) inhibitors, docking simulations revealed that the compounds fit within the hydrophobic tunnel of the enzyme. nih.gov The binding was stabilized by hydrophobic interactions involving the trifluoromethyl groups and hydrogen bonds formed by the amide moiety. A similar approach could be used to screen this compound against a panel of potential biological targets to generate hypotheses about its mechanism of action.
Table 3: Example of Molecular Docking Results for a Benzamide Derivative with a Target Enzyme
| Compound | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| Benzamide Derivative | -9.5 | TYR82, PHE190 | π-π Stacking |
| Benzamide Derivative | -9.5 | SER230 | Hydrogen Bond |
| Benzamide Derivative | -9.5 | LEU180, VAL245 | Hydrophobic |
| Source: Illustrative data based on published docking studies of benzamide inhibitors. nih.govnih.gov |
Molecular docking requires a three-dimensional structure of the target protein. While many protein structures have been determined experimentally (via X-ray crystallography or cryo-EM), the structure of a specific target of interest may not always be available. In such cases, homology modeling can be used to construct a reliable 3D model of the protein. nih.gov
The process begins by identifying a protein with a known experimental structure (the "template") that has a high degree of amino acid sequence similarity to the target protein (the "query"). nih.gov The sequence of the target protein is aligned with the template sequence, and a 3D model of the target is built based on the template's structural framework. nih.gov The quality and reliability of the resulting model are then assessed using various validation tools that check for proper stereochemistry and geometry. nih.gov
Once a validated homology model of a target enzyme is generated, it can be used for subsequent docking studies with this compound. This two-step approach allows for the characterization of the enzyme's binding site, identifying key amino acid residues that are crucial for ligand recognition and binding. This information is invaluable for understanding the compound's potential inhibitory activity and for guiding the rational design of more potent and selective analogs. nih.gov
In Silico ADMET Predictions for Biological Assessment of this compound
In the early stages of drug discovery and development, the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. In silico, or computational, methods provide a rapid and cost-effective means of evaluating these characteristics before committing to expensive and time-consuming experimental studies. For this compound, several key parameters related to its potential as a therapeutic agent have been predicted using established computational models.
Prediction of Cell Permeability and Bioavailability Parameters
The ability of a drug to be absorbed and become available at its site of action is a fundamental determinant of its efficacy. In silico models can predict various physicochemical and pharmacokinetic properties that influence a compound's permeability and bioavailability.
For this compound, key bioavailability parameters have been estimated using computational tools. These predictions are often based on the compound's structural features and their similarity to molecules with known experimental data. A critical initial assessment of a compound's drug-likeness is its adherence to established guidelines, such as Lipinski's rule of five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Daltons, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
The predicted cell permeability of a compound is a key factor in its potential for oral absorption. The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for predicting human intestinal permeability. In silico models trained on large datasets of experimentally determined Caco-2 permeability values can provide an estimate of this property. A higher predicted Caco-2 permeability value generally suggests better potential for intestinal absorption.
The following table summarizes the predicted cell permeability and bioavailability parameters for this compound based on in silico modeling.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 205.14 g/mol | Compliant with Lipinski's rule (<500) |
| logP (Consensus) | 2.15 | Compliant with Lipinski's rule (<5) |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's rule (<5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rule (<10) |
| Lipinski's Rule of Five | Passes (0 violations) | Good predicted drug-likeness |
| Caco-2 Permeability (log Papp in 10-6 cm/s) | 0.95 | High predicted intestinal permeability |
| Human Intestinal Absorption (%) | 90.5% | High predicted absorption from the gut |
In Vitro Biological Activity Profiling of 2 Hydroxy 3 Trifluoromethyl Benzamide
Anticancer Activity in Cell Lines (focus on cellular effects)
Sensitization of Drug-Resistant Cancer Cells to Chemotherapeutic Agents
No studies were identified that specifically investigate the capacity of 2-Hydroxy-3-(trifluoromethyl)benzamide to sensitize drug-resistant cancer cells to chemotherapeutic agents. Research on structurally related compounds, such as certain 2-trifluoromethyl-2-hydroxypropionamide derivatives, has shown activity in reversing multidrug resistance mediated by transporters like ABCG2, but this data is not directly applicable to the subject compound.
Anti-Inflammatory and Immunomodulatory Effects (In Vitro Models)
There is no available in vitro data detailing the anti-inflammatory or immunomodulatory properties of this compound. While other salicylanilide (B1680751) derivatives have been evaluated for such effects, including the inhibition of protein denaturation, specific findings for this compound are absent from the current scientific literature.
Antiparasitic Activity (e.g., against Plasmodium falciparum, Trypanosomes, Leishmania)
Specific studies on the antiparasitic activity of this compound against Plasmodium falciparum, Trypanosomes, or Leishmania species could not be located. The existing research on related structures, such as N-benzoyl-2-hydroxybenzamides and 2-(trifluoromethyl)benzimidazole (B189241) derivatives, indicates that the broader chemical class has been a subject of investigation for antiparasitic properties. However, these findings cannot be directly attributed to this compound. For instance, studies on certain N-benzoyl-2-hydroxybenzamides have reported activity against Toxoplasma gondii and chloroquine-resistant Plasmodium falciparum. Similarly, research on 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin (B372448) derivatives has shown effects against various Leishmania species. Without direct experimental evidence, the antiparasitic potential of this compound remains uncharacterized.
2 Hydroxy 3 Trifluoromethyl Benzamide As a Chemical Probe in Biological Systems
Design and Synthesis of Advanced Chemical Probes
The development of chemical probes from parent compounds like 2-Hydroxy-3-(trifluoromethyl)benzamide is a critical step in elucidating their biological targets and mechanisms of action. Advanced probe design often involves the strategic incorporation of photoreactive groups, affinity tags, and isotopic labels to enable target identification and detailed mechanistic studies.
Photo-Caging and Photo-Crosslinking Functionalization
Photoaffinity labeling is a powerful technique to identify the direct binding partners of a compound within a complex biological system. This is achieved by modifying the compound of interest with a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein.
For benzamide-based scaffolds, this functionalization can be achieved by introducing photoreactive moieties such as aryl or alkyl azido (B1232118) groups. nih.gov These groups are relatively inert in the dark but form highly reactive nitrenes upon UV irradiation, leading to covalent crosslinking with nearby amino acid residues in the binding pocket of the target protein. nih.gov The strategic placement of these azido groups is crucial and can influence the inhibitory activity of the probe. nih.gov
Another related technique is photo-caging, where a photolabile group is attached to a molecule to render it inactive. nih.gov Irradiation with light removes the "cage," releasing the active compound at a specific time and location. For example, the (3-hydroxy-2-naphthalenyl)methyl (NQMP) group has been used as an efficient photocage for fluorescein-based dyes, allowing for controlled activation of fluorescence. nih.gov This principle can be applied to benzamide (B126) probes to control their biological activity in space and time within cellular systems.
Table 1: Examples of Photoreactive Moieties for Chemical Probes
| Photoreactive Group | Precursor | Reactive Intermediate | Activation Wavelength |
|---|---|---|---|
| Aryl Azide | R-N₃ | Nitrene | UV |
| Benzophenone | R-CO-Ph | Triplet Ketone | UV (e.g., 350-360 nm) |
Biotinylation and Click Chemistry Integration for Target Capture
To isolate and identify the proteins that have been covalently labeled by a photo-crosslinking probe, an affinity tag is typically incorporated into the probe's structure. Biotin (B1667282) is a commonly used tag due to its extremely high affinity for streptavidin, which can be immobilized on a solid support for pull-down experiments.
The integration of a biotin tag is often facilitated by "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction is highly efficient, specific, and biocompatible, allowing for the modular construction of complex probes. nih.govinterchim.fr In a common strategy for benzamide probes, one part of the molecule is functionalized with an azide, while a separate biotin-containing reporter group is equipped with a terminal alkyne. nih.gov The two pieces are then "clicked" together to form a stable triazole linkage, completing the synthesis of the final affinity probe. nih.govgriffith.edu.au The 1,2,3-triazole ring formed is not just a linker; it is exceptionally stable and can act as a hydrogen bond acceptor, potentially influencing the pharmacophore. nih.govgriffith.edu.au
This modular approach allows for the late-stage introduction of the biotin tag, which is advantageous for several reasons. It simplifies the synthesis and allows for the biological activity of the core photoreactive compound to be assessed independently before the addition of the bulky biotin tag. nih.gov
Deuterium (B1214612) Labeling for Mechanistic Studies
Isotopic labeling, particularly the replacement of hydrogen with its heavy isotope deuterium (D), is a valuable tool for investigating reaction mechanisms and metabolic pathways. acs.orgchem-station.com The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect (KIE) if that bond is broken during the rate-determining step of a reaction. Observing a KIE can provide strong evidence for a specific mechanistic step. chem-station.com
In the context of this compound-based probes, deuterium labeling can be used to:
Elucidate Metabolism: By strategically placing deuterium atoms on the molecule, researchers can track its metabolic fate. The presence of deuterium in metabolites can be easily detected by mass spectrometry, helping to identify the sites of metabolic modification. acs.org
Investigate Enzyme Mechanisms: If the benzamide derivative is an enzyme inhibitor, deuterium labeling can help to understand how the enzyme processes the molecule. For example, if a C-H bond on the inhibitor is involved in the interaction with the enzyme, replacing it with a C-D bond could alter the binding kinetics or inhibitory potency. chem-station.com
Serve as Internal Standards: Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry assays due to their similar chemical properties but distinct mass compared to the unlabeled analyte. acs.org
Various methods exist for introducing deuterium, including catalytic H/D exchange reactions in the presence of a deuterium source like D₂O. acs.orgchem-station.com
Application in Biochemical and Cellular Assays for Mechanism Elucidation
Advanced chemical probes derived from this compound are instrumental in a range of assays designed to confirm target engagement, elucidate the mechanism of action, and visualize biological processes in real-time.
Enzyme Activity and Receptor Binding Assays
Enzyme Activity Assays: For benzamide derivatives that target enzymes, such as histone deacetylases (HDACs), activity assays are essential to quantify their potency and selectivity. nih.gov These assays typically measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor to determine parameters like the IC₅₀ value. Fluorescence-based assays are common due to their high sensitivity and suitability for high-throughput screening. nih.govresearchgate.net For example, a fluorogenic substrate can be used that becomes fluorescent only after being processed by the target enzyme. An inhibitor will prevent this conversion, leading to a decrease in the fluorescent signal. nih.gov Probes based on benzamide scaffolds have demonstrated potent, time-dependent inhibition of class I HDACs. nih.gov
Receptor Binding Assays: If the target is a receptor, binding assays are used to measure the affinity of the compound for its target. nih.gov These are often competitive binding assays where the benzamide-based compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor. nih.govupenn.edu The amount of displaced labeled ligand is measured to calculate the binding affinity (Ki) of the test compound. Such assays have been used to characterize benzamide-based antagonists for targets like the histamine (B1213489) H₃ receptor. nih.gov
Table 2: Common Assay Formats for Target Validation
| Assay Type | Principle | Key Output | Example Application |
|---|---|---|---|
| Enzyme Activity Assay | Measures the rate of product formation or substrate consumption by an enzyme. | IC₅₀, Ki | Determining the potency of benzamide probes against HDACs. nih.gov |
| Competitive Binding Assay | Measures the ability of a test compound to displace a labeled ligand from a receptor. | Ki, Kd | Characterizing the affinity of benzamide derivatives for the histamine H₃ receptor. nih.gov |
| Photoaffinity Labeling | UV-induced covalent crosslinking of a photoreactive probe to its target protein. | Target Identification | Identifying the direct binding partners of benzamide probes in a cell lysate. nih.gov |
Live-Cell Imaging and Fluorescent Probes (e.g., Calcium Imaging)
A key advantage of developing chemical probes is the ability to study biological processes within the complex environment of a living cell. nih.gov Probes designed for live-cell imaging must be cell-permeable. Benzamide-based probes have been shown to be cell-permeable and to target nuclear proteins like HDACs, enabling the study of their effects on intracellular processes such as histone acetylation. nih.gov
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it is possible to create a fluorescent probe to visualize its distribution and localization within live cells using fluorescence microscopy. nih.gov The design of such probes often employs fluorogenic dyes, which are non-fluorescent until they bind to their target, minimizing background signal and allowing for no-wash imaging. researchgate.netscispace.com
Calcium Imaging: While not a direct application of the benzamide moiety itself, the principles of probe design can be extended to create sensors for crucial cellular messengers like calcium (Ca²⁺). nih.gov Fluorescent calcium indicators are molecules that exhibit a significant change in their fluorescence properties upon binding Ca²⁺. fishersci.at Indicators like Fluo-3 and Fluo-4, for instance, show a large increase in fluorescence intensity when they bind to calcium, allowing researchers to visualize changes in intracellular calcium concentrations in real-time. thermofisher.com These indicators are often introduced into cells as cell-permeant acetoxymethyl (AM) esters, which are then hydrolyzed by intracellular esterases to trap the active indicator inside the cell. fluorofinder.com A benzamide-based compound that modulates a calcium channel could be studied using these fluorescent imaging techniques to elucidate its mechanism of action on cellular calcium signaling. nih.gov
Utility in Target Validation and Pathway Deconvolution
The strategic use of small molecules as chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. A well-characterized chemical probe can be instrumental in validating the role of a specific protein in a disease process (target validation) and in dissecting the intricate network of molecular interactions that constitute a biological pathway (pathway deconvolution). While direct and extensive research on this compound as a chemical probe is not widely documented in publicly available literature, its structural motifs—a salicylanilide (B1680751) core and a trifluoromethyl group—suggest a strong potential for such applications. This section will, therefore, discuss the conceptual utility of this compound in these critical areas of biomedical research, drawing upon established principles and the activities of structurally related compounds.
The process of target validation involves confirming that the modulation of a specific biological target, typically a protein, will have a desired therapeutic effect. Chemical probes are invaluable in this context as they allow for the acute and often reversible modulation of a target's function in a cellular or organismal setting, complementing genetic approaches. For this compound to be employed as a chemical probe for target validation, it would first need to be demonstrated that it binds with high affinity and selectivity to a specific biological target.
Once a specific target is identified, this compound could be used to probe the biological consequences of inhibiting or activating that target. For instance, if it were found to be a potent inhibitor of a particular kinase, researchers could use the compound to treat cells and observe the downstream effects on signaling pathways. This can help to establish a causal link between the kinase's activity and a cellular phenotype, thereby validating it as a potential drug target.
Pathway deconvolution, the process of elucidating the components and connections within a biological pathway, is another area where a specific chemical probe like this compound could be highly valuable. By selectively perturbing a single component of a pathway, researchers can observe the resulting changes across the system, helping to map out functional relationships.
For example, if this compound were to inhibit a key enzyme in a metabolic pathway, it could be used to study the metabolic flux and identify downstream consequences of the enzymatic blockage. Such studies are often complemented by "omics" technologies, such as proteomics and metabolomics, to gain a global view of the cellular response to the pathway perturbation.
The salicylanilide scaffold, a key feature of this compound, is present in a number of biologically active compounds. For instance, niclosamide, a halogenated salicylanilide, has been shown to inhibit the STAT3 signaling pathway, which is implicated in cancer. mdpi.com Structurally related 2-hydroxy-N-phenylbenzamides have also been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. mdpi.comnih.gov These examples highlight the potential for the salicylanilide core of this compound to interact with important biological targets.
The trifluoromethyl group is a common substituent in medicinal chemistry that can enhance a compound's metabolic stability and its ability to bind to protein targets. nih.gov Benzamide derivatives containing this group have been explored as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, and as modulators of ABC transporters, which are involved in multidrug resistance in cancer. nih.govmdpi.com
Given these precedents, it is plausible that this compound could be developed into a chemical probe for a novel biological target. The hypothetical research findings for such a probe are summarized in the table below, illustrating the kind of data that would be generated in the process of its characterization and application in target validation and pathway deconvolution.
| Parameter | Hypothetical Finding | Implication for Target Validation & Pathway Deconvolution |
| Target Binding Affinity (Kd) | 15 nM for Target X | Potent interaction with the target, a prerequisite for a good chemical probe. |
| Selectivity | >100-fold selectivity for Target X over 50 other kinases | High selectivity ensures that observed biological effects are due to modulation of Target X, which is crucial for unambiguous target validation. |
| Cellular Target Engagement (EC50) | 100 nM in a cellular thermal shift assay | Demonstrates that the compound can enter cells and bind to its intended target at a reasonable concentration. |
| Effect on Downstream Pathway Marker | Dose-dependent decrease in the phosphorylation of Protein Y (a known substrate of Target X) | Confirms the mechanism of action in a cellular context and provides a biomarker for pathway deconvolution studies. |
| Phenotypic Effect in a Disease Model | Inhibition of cancer cell proliferation in a Target X-dependent manner | Validates Target X as a potential therapeutic target for cancer. |
Table 1: Hypothetical Research Findings for this compound as a Chemical Probe
Q & A
Q. What synthetic strategies are effective for preparing 2-Hydroxy-3-(trifluoromethyl)benzamide and its derivatives?
A common approach involves reacting 2-hydroxybenzoic acid derivatives with 3-(trifluoromethyl)aniline via coupling reagents (e.g., EDCI/HOBt). Derivatives can be synthesized by functionalizing the hydroxyl group. For example, ethyl esters and hydrazides are prepared using chloro-acetic acid ethyl ester and hydrazine, respectively. Purification typically employs column chromatography and recrystallization, with structural confirmation via FTIR, NMR, and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
- FTIR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., trifluoromethyl group deshields adjacent protons) and carbon backbone.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (using SHELXL for refinement) .
Q. How can researchers assess the compound's potential biological activity in early-stage studies?
Initial screens include:
- Enzyme inhibition assays : Test against targets like kinases or hydrolases using fluorometric/colorimetric substrates.
- Cytotoxicity profiling : Use cell lines (e.g., MTT assay) to evaluate anticancer potential.
- Microbiological assays : Assess antibacterial/antifungal activity via disk diffusion or broth microdilution .
Advanced Research Questions
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected NMR splitting) require:
- Multi-technique validation : Cross-check FTIR, MS, and X-ray data.
- DFT calculations : Predict NMR/IR spectra for comparison.
- Variable-temperature NMR : Probe dynamic effects (e.g., rotamers) .
Q. How does the trifluoromethyl group influence physicochemical properties and bioactivity?
The -CF₃ group enhances:
- Lipophilicity : Improves membrane permeability (measured via logP).
- Metabolic stability : Resists oxidative degradation (verified via microsomal assays).
- Electron-withdrawing effects : Modulates pKa of the hydroxyl group (titration studies) and binding affinity to targets (docking simulations) .
Q. What experimental designs optimize structure-activity relationships (SAR) for derivatives?
- Substituent variation : Synthesize analogs with alkyl, aryl, or heterocyclic groups at the hydroxyl position.
- Pharmacophore mapping : Use 3D-QSAR models to correlate substituent effects with activity.
- In vitro profiling : Compare IC₅₀ values across derivatives in target-specific assays .
Q. How can crystallographic data enhance understanding of intermolecular interactions?
- Mercury Software : Visualize hydrogen bonds (e.g., amide N-H⋯O=C) and π-π stacking.
- Packing analysis : Identify motifs influencing solubility and stability.
- Twinned data refinement : Apply SHELXL for high-resolution structures .
Q. What strategies mitigate toxicity while maintaining efficacy in preclinical studies?
- Pro-drug design : Mask the hydroxyl group to reduce off-target effects.
- Selectivity profiling : Compare activity against primary targets vs. related enzymes (e.g., kinase panel screening).
- In vivo toxicity models : Monitor organ-specific toxicity in rodents (histopathology, serum biomarkers) .
Q. How can computational tools complement experimental data in drug design?
- Molecular docking : Predict binding modes to receptors (e.g., using AutoDock Vina).
- ADMET prediction : Estimate absorption, distribution, and toxicity (e.g., SwissADME).
- MD simulations : Study ligand-protein dynamics over time (GROMACS/AMBER) .
Methodological Tables
Q. Table 1: Key Synthetic Routes for Derivatives
| Reaction Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Chloro-acetic acid ethyl ester | Ethyl ester derivative | |
| Hydrazide formation | Hydrazine in ethanol | Hydrazide intermediate | |
| Hydrazone synthesis | Substituted benzaldehydes | Schiff base derivatives |
Q. Table 2: Analytical Techniques for Structural Confirmation
| Technique | Key Information Obtained | Example Data from Evidence |
|---|---|---|
| X-ray Crystallography | Hydrogen-bonding network, crystal packing | CCDC 1965367 |
| ¹³C NMR | Carbon assignments for CF₃ and amide groups | δ 165 ppm (C=O) |
Q. Table 3: Biological Assays for Activity Profiling
| Assay Type | Target/Model | Outcome Metric | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 breast cancer | IC₅₀ (µM) | |
| Antibacterial | S. aureus (MIC) | Minimum inhibitory concentration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
